4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one
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Overview
Description
4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced quinoxaline compounds.
Scientific Research Applications
4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but often include modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure.
Phenylquinoxaline: Contains a phenyl group attached to the quinoxaline core.
Octahydroquinoxaline: A fully hydrogenated version of quinoxaline.
Uniqueness
4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one is unique due to its specific substitution pattern and oxidation state
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one |
InChI |
InChI=1S/C14H18N2O2/c17-14-13(10-6-2-1-3-7-10)16(18)12-9-5-4-8-11(12)15-14/h1-3,6-7,11-13,16H,4-5,8-9H2,(H,15,17) |
InChI Key |
VUFJKASPXIEOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C([NH+]2[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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